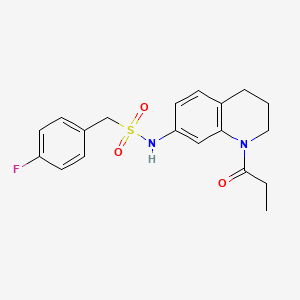

2-(tert-Butyl)-1H-imidazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a heterocyclic compound and it’s derivatives are widely used in organic synthesis and as ligands in coordination chemistry . The tert-butyl group is a very common protecting group used in organic synthesis, known for its stability under various reaction conditions .

Synthesis Analysis

While specific synthesis methods for “2-(tert-Butyl)-1H-imidazole-5-carbaldehyde” were not found, tert-butyl groups are often introduced into molecules via reactions with tert-butyl alcohol or its derivatives . Imidazole rings can be synthesized through several methods, including the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Van Leusen reaction .Molecular Structure Analysis

The molecular structure of a compound like “2-(tert-Butyl)-1H-imidazole-5-carbaldehyde” would likely involve an imidazole ring substituted at the 2-position with a tert-butyl group and at the 5-position with a formyl (aldehyde) group .Chemical Reactions Analysis

The reactivity of “2-(tert-Butyl)-1H-imidazole-5-carbaldehyde” would likely be influenced by both the imidazole and aldehyde functional groups. Imidazoles are known to participate in various chemical reactions, including nucleophilic substitutions and acting as ligands in coordination chemistry . Aldehydes are reactive towards nucleophiles and can undergo a variety of transformations, including reductions, oxidations, and forming carbon-carbon bonds .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “2-(tert-Butyl)-1H-imidazole-5-carbaldehyde” were not found, we can infer some general properties based on its structure. It would likely be a solid at room temperature, with the exact melting and boiling points depending on the specific interactions between molecules .Applications De Recherche Scientifique

Novel Synthesis Methods

- A novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which are key components in synthesizing 2-aminoimidazole alkaloids, was achieved using tert-butoxycarbonylguanidine. This synthesis method proved useful for creating important compounds like oroidin, hymenidin, dispacamide, and ageladine A (Ando & Terashima, 2010).

Development of Heterocyclic Compounds

- 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde has been utilized to synthesize tricyclic heterocycles. This method is significant for constructing various biologically active fused heterocycles (Gaonkar & Rai, 2010).

Applications in Medicinal Chemistry

- N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have shown promising results as anti-tumor agents against Ehrlich ascites tumor cells in vivo. These compounds also inhibited cellular proliferation and induced apoptosis (Kumar et al., 2007).

Catalysis and Organic Synthesis

- Copper-catalyzed oxidative coupling reactions have been developed for the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This method features aldehyde preservation, cheap catalysts, and high atom economy under mild conditions (Li et al., 2015).

Structural Studies

- Crystal structures of imidazole derivatives have been analyzed, providing insights into the planarity of the imidazole ring and conformation of substituent groups. This research aids in understanding molecular interactions and stability (Ambalavanan et al., 2003).

Chemical Reduction Processes

- Aldehydes like 2-butyl-5-chloro-3H-imidazole-5-carbaldehyde have been reduced to alcohols using catalytic hydrogenation methods. This process is notable for large-scale synthesis and pharmaceutical applications (Basappa et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-tert-butyl-1H-imidazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)7-9-4-6(5-11)10-7/h4-5H,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGNHGCLZZKFNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2369250.png)

![5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2369261.png)

![2-Methyl-4-[4-(2-phenoxypropanoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2369265.png)

![N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369267.png)

![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2369270.png)